(+-)-Shikonin

Beschreibung

Naphthazarin Core Structure Analysis

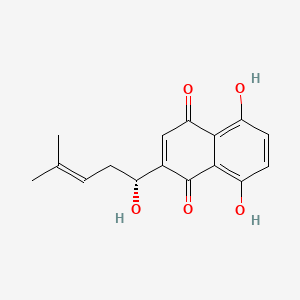

The structural foundation of shikonin rests upon a naphthazarin nucleus, specifically the 1,4-naphthoquinone framework that defines its chemical reactivity and biological properties. The core structure consists of a bicyclic aromatic system containing two fused benzene rings with quinone functionality at positions 1 and 4, complemented by hydroxyl substituents at positions 5 and 8. This α-1,4 naphthoquinone core serves as the primary determinant of shikonin's antitumor activity and its capacity to generate reactive oxygen species through redox cycling mechanisms.

The naphthoquinone scaffold possesses inherent electrochemical properties that enable single electron transfer reactions, resulting in the formation of semiquinone intermediates. During this redox process, the semiquinone group undergoes reduction through single electron transfer and subsequent reoxidation in the presence of molecular oxygen, simultaneously producing substantial quantities of reactive oxygen species. The structural integrity of the naphthazarin core remains crucial for maintaining the compound's characteristic biological activities, as modifications to this region significantly alter its pharmacological profile.

The hydroxyl groups positioned at carbons 5 and 8 of the naphthazarin system contribute to the compound's ability to form hydrogen bonds and participate in various intermolecular interactions. These phenolic hydroxyl groups exhibit pH-dependent ionization behavior, directly influencing the compound's spectroscopic properties and color manifestations across different pH ranges.

Enantiomeric Relationship with Alkannin

Shikonin exists as the R-enantiomer in an enantiomeric pair relationship with alkannin, which represents the corresponding S-enantiomer of the same molecular framework. This chiral relationship originates from the stereocenter located at carbon 1' of the side chain, where the hydroxyl group orientation determines the absolute configuration. The systematic nomenclature designates shikonin as the (1R)-stereoisomer, while alkannin corresponds to the (1S)-configuration, collectively referred to as the alkannin/shikonin enantiomeric pair.

Both enantiomers demonstrate remarkable similarity in their pharmacological properties despite their opposite stereochemical orientations. This phenomenon contrasts with the typical behavior observed for most chiral drug molecules, where enantiomers frequently exhibit substantially different toxicological and pharmacological characteristics due to stereoselective interactions with biological macromolecules. The biosynthetic pathways in Boraginaceae plants produce both enantiomers simultaneously, with the relative proportions varying among different plant species and even individual specimens within the same species.

Analytical separation of these enantiomers requires specialized chromatographic techniques employing chiral stationary phases, as demonstrated in studies utilizing high-performance liquid chromatography with chiral columns. The enantiomeric composition analysis of Lithospermum erythrorhizon cultured cells revealed shikonin derivatives as the predominant forms, with acetylshikonin comprising 44.6% and β-hydroxyisovalerylshikonin accounting for 26.8% of the total derivative content.

Side Chain Modifications and Derivative Formation

The shikonin molecule features a characteristic side chain consisting of a 4-methyl-3-pentenyl moiety attached to the naphthazarin core at position 2. This side chain contains a primary hydroxyl group at carbon 1' that serves as the principal site for acylation reactions, leading to the formation of numerous shikonin derivatives with diverse acyl substituents. The terminal portion of the side chain incorporates a double bond between carbons 3' and 4', creating an isoprenyl-like structure that contributes to the compound's lipophilic characteristics.

Natural shikonin derivatives exhibit considerable structural diversity through variations in their acyl substituents. The most abundant derivatives include acetylshikonin, β-hydroxyisovalerylshikonin, isobutyrylshikonin, and isovalerylshikonin, each characterized by specific acyl groups attached to the 1'-hydroxyl position. The acetyl derivative represents the simplest modification, featuring a acetyl group (OCOCH₃), while β-hydroxyisovalerylshikonin contains a more complex β-hydroxyisovaleryl substituent (OCOCH₂C(CH₃)₂OH).

The formation of these derivatives occurs through the action of specialized acyltransferase enzymes belonging to the BAHD acyltransferase family. Two distinct BAHD acyltransferases demonstrate substrate specificity, with one enzyme preferentially catalyzing shikonin acylation while a second enzyme specifically targets alkannin as its substrate. This enzymatic specificity contributes to the differential accumulation patterns of shikonin and alkannin derivatives observed in various plant species.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZONWMXZKDMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862100 | |

| Record name | 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in aqueous solutions | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.373 g/cu cm | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly yellow crystalline powder | |

CAS No. |

54952-43-1, 517-88-4, 517-89-5 | |

| Record name | (+-)-Shikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054952431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkannin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | shikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-5,8-Dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

147 °C, 116 - 117 °C | |

| Record name | Shikonin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8100 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | C.I. Natural Red 20 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Shikonin can be synthesized through various chemical routes. One common method involves the condensation of 1,4-naphthoquinone with geranyl diphosphate via the mevalonate pathway and p-hydroxybenzoic acid via the phenylpropanoid pathway . The reaction conditions typically require specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of shikonin often involves the extraction from plant roots using solvent extraction methods. Techniques such as ultrasonic-assisted extraction have been optimized to enhance yield. For instance, the optimal conditions for ultrasonic-assisted extraction include an ultrasonic power of 93 W, a time of 87 minutes, a temperature of 39°C, and a liquid-solid ratio of 11:1 .

Analyse Chemischer Reaktionen

Types of Reactions: Shikonin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Shikonin can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of shikonin can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of shikonin derivatives.

Major Products: The major products formed from these reactions include various shikonin derivatives, which exhibit enhanced or modified pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

Shikonin exhibits potent anti-cancer properties across various cancer types. Its mechanisms include inducing apoptosis, inhibiting cell proliferation, and modulating multiple signaling pathways.

Key Findings:

- Esophageal Cancer: Shikonin inhibits the HIF1α/PKM2/CyclinD1 signaling pathway, leading to reduced cell viability and induced apoptosis in esophageal cancer cells. In vivo studies demonstrated a significant reduction in tumor burden when treated with shikonin .

- Breast Cancer: Research indicates that shikonin reduces tumor cell viability and exhibits synergistic effects when combined with other chemotherapeutic agents. It affects all breast cancer subtypes .

- Liver Cancer: Shikonin has shown effectiveness in inhibiting liver fibrosis and protecting against hepatic injury by regulating transforming growth factor-β1 levels .

Anti-Inflammatory Effects

Shikonin's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Mechanisms:

- Shikonin inhibits the NF-κB signaling pathway, reducing the release of inflammatory mediators such as TNF-α and IL-6 .

- It has been shown to induce apoptosis in rheumatoid arthritis fibroblast-like synoviocytes by generating reactive oxygen species and disrupting mitochondrial function .

Antimicrobial Activity

Shikonin demonstrates broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi.

Research Insights:

- Studies have reported that shikonin effectively inhibits the growth of several bacterial strains and fungi, making it a potential candidate for treating infections .

- Its application in wound healing is enhanced by its antimicrobial properties, which help prevent infection in healing tissues.

Wound Healing Applications

Shikonin promotes wound healing through various mechanisms, including enhancing cell migration and reducing inflammation at the injury site.

Clinical Implications:

- Shikonin accelerates skin repair processes by modulating pathways involved in inflammation and cell proliferation .

- Clinical trials suggest that formulations containing shikonin can significantly improve healing outcomes in patients with chronic wounds.

Neuroprotective Effects

Recent studies indicate that shikonin may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease.

Findings:

- Shikonin has been shown to reduce cognitive impairment in animal models by modulating oxidative stress and inflammatory responses .

Data Table: Summary of Applications of Shikonin

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Tumor | Induces apoptosis; inhibits proliferation | Effective against esophageal and breast cancers; reduces tumor burden |

| Anti-Inflammatory | Inhibits NF-κB pathway; reduces cytokine release | Reduces inflammation in rheumatoid arthritis; effective in sepsis models |

| Antimicrobial | Broad-spectrum activity against bacteria and fungi | Effective in preventing infections in wound healing |

| Wound Healing | Enhances cell migration; reduces inflammation | Improves outcomes in chronic wound treatments |

| Neuroprotective | Modulates oxidative stress; reduces inflammation | Potential benefits observed in cognitive impairment models |

Wirkmechanismus

Shikonin exerts its effects through multiple molecular pathways. It induces immunogenic cell death, leading to apoptosis and necroptosis. This enhances the immunogenicity of cancer cells, making them more susceptible to immune system attacks . Shikonin also modulates reactive oxygen species (ROS) levels, which regulate apoptosis and autophagy, preventing cancer cell proliferation and metastasis .

Vergleich Mit ähnlichen Verbindungen

Alkannin

- Structure : Enantiomer of shikonin (S-configuration vs. shikonin’s R-configuration) .

- Source : Found in Alkanna tinctoria and other Boraginaceae species .

- Bioactivity : Shares anti-inflammatory and wound-healing properties with shikonin but exhibits weaker anticancer activity. For example, shikonin shows superior inhibition of gynecological cancers (e.g., ovarian, cervical) compared to alkannin .

- Key Difference : Alkannin is less abundant in nature and pharmacologically understudied relative to shikonin .

Naphthazarin

Deoxyshikonin

Acetylshikonin

Ester Derivatives (e.g., Compound 3j)

Beta-Hydroxyisovaleryl Shikonin and Alpha-Methyl-n-Butyl Shikonin

Isohexenylnaphthazarins

- Structure : Precursors in shikonin biosynthesis with additional hydroxyl or methyl groups.

- Role : Transient intermediates (e.g., dimethylacrylshikonin) with low phytotoxicity, rapidly converted to active metabolites like shikonin .

Key Data Tables

Table 1: Structural and Functional Comparison of Shikonin and Analogs

Research Findings and Mechanisms

- Anticancer Activity : Shikonin induces senescence in colon cancer by downregulating CDKN2A and CXCL8, whereas deoxyshikonin targets glycolysis in leukemia .

- Anti-Inflammatory Effects : Shikonin and acetylshikonin inhibit NF-κB and COX-2, but shikonin’s redox cycling amplifies its potency .

- Antiviral Potential: Shikonin derivatives bind conserved residues (e.g., His41) in SARS-CoV-2 Mpro, demonstrating structural versatility .

Biologische Aktivität

Shikonin, a naphthoquinone compound derived from the roots of Lithospermum erythrorhizon, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of shikonin, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory effects, supported by various research findings and case studies.

1. Anticancer Activity

Shikonin has demonstrated potent anticancer properties across multiple cancer types. Research indicates that it induces apoptosis in tumor cells by modulating the expression of key proteins involved in the apoptotic pathway.

- Apoptosis Induction : Shikonin promotes cell death in cancer cells by increasing the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels .

- Cell Cycle Arrest : In esophageal cancer models, shikonin inhibited cell proliferation via the HIF1α/PKM2 signaling pathway, leading to cell cycle arrest and apoptosis .

- Breast Cancer : Shikonin significantly reduces tumor cell viability and migration in breast cancer models, enhancing immunogenic cell death and showing potential for use in dendritic cell-based vaccines .

Case Studies

- A study on choriocarcinoma demonstrated that shikonin effectively induced apoptosis and necrosis in transplanted tumor cells in nude mice, significantly reducing human chorionic gonadotropin secretion .

- In a murine model of acute pancreatitis, shikonin treatment resulted in reduced histological scores and cytokine production, indicating its potential in inflammatory-related cancers .

2. Antibacterial Activity

Shikonin exhibits significant antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

- Shikonin disrupts bacterial cell membranes and inhibits biofilm formation by affecting intracellular ATP levels and altering membrane integrity .

- It has shown minimum inhibitory concentrations (MICs) comparable to minimum bactericidal concentrations (MBCs), indicating its efficacy as an antibacterial agent .

Research Findings

- Studies have indicated that shikonin can enhance the efficacy of existing antibiotics when used in combination with membrane-permeabilizing agents .

- The compound significantly inhibited virulence gene expression in S. aureus, suggesting a dual role in both bactericidal activity and virulence reduction .

3. Antifungal Activity

Shikonin has been reported to possess antifungal properties against various fungi, including Candida and Aspergillus species.

Key Findings

- In vitro studies revealed that shikonin effectively inhibited fungal growth at concentrations that did not exhibit toxicity to mammalian cells, suggesting its safety as a potential antifungal agent .

- The compound also interferes with biofilm formation by pathogenic fungi, which is crucial for their virulence .

4. Anti-inflammatory Effects

Shikonin's anti-inflammatory properties have been explored in various models of inflammation.

- It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of acute lung injury and pancreatitis .

- Shikonin also inhibits NF-κB activation, a key regulator of inflammation, thereby attenuating inflammatory responses .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | Reduces tumor viability; enhances immunogenicity |

| Antibacterial | Disrupts membranes; inhibits biofilm formation | Effective against MRSA; reduces virulence gene expression |

| Antifungal | Inhibits growth; affects biofilm formation | Safe for mammalian cells; effective against multiple fungi |

| Anti-inflammatory | Reduces cytokine production; inhibits NF-κB | Attenuates inflammation in acute models |

Q & A

Q. What experimental models are commonly used to investigate Shikonin’s anti-cancer mechanisms?

Shikonin’s anti-cancer effects are primarily studied in in vitro cancer cell lines (e.g., SMMC-7721 hepatoma, MCF-7 breast cancer, U251/U87MG glioma) and in vivo rodent models (e.g., monocrotaline-induced pulmonary arterial hypertension in rats). Common assays include MTT for cytotoxicity, flow cytometry for apoptosis/cycle analysis, and Western blotting for protein expression (e.g., caspase-3, CD147, PKM2) .

Q. What standardized assays are recommended to assess Shikonin’s cytotoxicity and proliferation effects?

The MTT assay is widely used for cytotoxicity screening, while EdU staining or BrdU incorporation can quantify proliferation. For apoptosis, Annexin V/PI staining combined with caspase-3/9 activity assays is standard. Dose-response curves (typically 0.1–10 μM) and time-course experiments (24–72 hours) are critical due to Shikonin’s biphasic effects (pro-proliferative at low doses, cytotoxic at high doses) .

Q. How do researchers address Shikonin’s poor water solubility in experimental designs?

Solubility is often improved using dimethyl sulfoxide (DMSO) as a vehicle (final concentration ≤0.1% to avoid cytotoxicity). Alternative strategies include complexation with β-lactoglobulin or chemical modification (e.g., UV-SCL-reactive derivatives) to enhance bioavailability .

Advanced Research Questions

Q. How can contradictory findings on Shikonin’s dual roles in cell proliferation and apoptosis be reconciled?

Dose- and cell type-dependent effects are key. For example, Shikonin (50–100 ng/ml) promotes osteoblast proliferation via BMP-2/Smad5 signaling, while higher doses (5–10 μM) induce apoptosis in cancer cells via mitochondrial dysfunction and caspase activation. Researchers must validate cell-type-specific mechanisms using RNA sequencing or CRISPR-based gene silencing .

Q. What methodologies elucidate Shikonin’s inhibition of inflammasomes (e.g., NLRP3, AIM2)?

Caspase-1 activity assays (fluorometric substrates like YVAD-AFC) and ELISA for IL-1β/IL-18 are standard. Molecular docking studies suggest Shikonin binds caspase-1’s catalytic cysteine (C285), inhibiting proteolytic activity. Confirmatory experiments include site-directed mutagenesis and competitive inhibition assays .

Q. What statistical approaches are used to analyze Shikonin’s metabolic effects (e.g., aerobic glycolysis inhibition)?

Seahorse extracellular flux analyzers measure glycolysis (ECAR) and mitochondrial respiration (OCR). Data normalization to cell count/protein content is critical. For PKM2 inhibition studies, paired t-tests or one-way ANOVA with post-hoc Tukey tests are applied to compare lactate production and ATP levels between treated and control groups .

Q. How do researchers validate Shikonin’s anti-metastatic effects in breast cancer models?

Transwell migration/invasion assays with Matrigel coating are standard. Shikonin (5 μM) suppresses MMP-9 activity via AP-1 (c-Fos/c-Jun) inhibition, validated by gelatin zymography and chromatin immunoprecipitation (ChIP) for AP-1 binding to the MMP-9 promoter .

Methodological Challenges and Solutions

Q. What controls are essential when studying Shikonin’s impact on calcium/potassium homeostasis?

Include ion channel blockers (e.g., nifedipine for Ca²⁺, tetraethylammonium for K⁺) and calcium-free buffer controls. Fluorescent probes (e.g., Fluo-4 AM for Ca²⁺, PBFI-AM for K⁺) require calibration with ionophores (ionomycin, valinomycin) to ensure specificity .

Q. How can researchers mitigate batch-to-batch variability in natural Shikonin extracts?

High-performance liquid chromatography (HPLC) with UV detection (λ = 520 nm) quantifies Shikonin purity (≥95% recommended). Commercial standards (e.g., Sigma-Aldrich) should be used for calibration. Reproducibility requires documenting extraction protocols (e.g., root source, solvent ratios) .

Q. What in silico tools predict Shikonin’s structure-activity relationships for novel derivatives?

Molecular dynamics simulations (e.g., GROMACS) and QSAR models analyze substituent effects on naphthoquinone rings. Key parameters include logP (lipophilicity) and electron-withdrawing groups’ impact on redox potential, which correlate with anti-tumor efficacy .

Data Interpretation Guidelines

- Correlation vs. Causation : Observational studies (e.g., Shikonin’s anti-inflammatory effects) require follow-up gain/loss-of-function experiments to establish causality .

- Conflicting Results : Use systematic reviews (PRISMA guidelines) to aggregate data across studies, highlighting variables like cell line origin, Shikonin source, and assay sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.